molecular formula C19H20N4O2 B2500258 3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-46-7

3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2500258
CAS RN: 2034517-46-7
M. Wt: 336.395
InChI Key: AMGDISGKMCOLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one" is a heterocyclic compound that belongs to the class of quinazolinones, which are known for their diverse pharmacological properties. Quinazolinones are fused heterocycles that have been explored for their biologically important molecules due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be complex, involving multiple steps and various starting materials. For instance, the solid-phase synthesis of spiroquinazolines, which are structurally related to the compound , involves the preparation of acyclic precursors from protected amino acids, nitrobenzensulfonyl chlorides, and α-bromoacetophenones. A base-mediated tandem reaction including C-arylation followed by cyclization into indazole oxides and ring expansion into quinazolines is crucial for the formation of the spiro compounds . Similarly, palladium-catalyzed dearomatizing carbonylation has been used to synthesize N-fused heterocycles, such as pyrido[2,1-b]quinazolin-11-ones, which share the quinazolinone core with the compound of interest .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified to introduce various substituents that affect the compound's biological activity and pharmacological profile. The compound likely possesses a complex 3D architecture due to the presence of a spiro linkage between the piperidine and quinazolinone rings, which may contribute to its potential pharmacological relevance .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including cyclization, carbonylation, and condensation, to form a wide array of structurally diverse compounds. For example, substituted pyrimido[6,1-b]quinazoline-1,10(4H)-diones have been synthesized by condensation reactions involving aromatic aldehydes and piperidine . These reactions are essential for creating compounds with specific biological activities and for exploring the structure-activity relationship of quinazolinone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as melting points and solubility, are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, which provide detailed information about the molecular structure and purity .

Scientific Research Applications

Antifungal and Antimicrobial Activities

  • Antifungal Studies : Quinazolinone derivatives have shown potential in antifungal activity studies. Specifically, modifications to quinazolinone structures have been explored for their efficacy against various fungal strains, indicating a promising avenue for the development of new antifungal agents (Shivan & Holla, 2011).
  • Antimicrobial Activities : The synthesis and biological evaluation of substituted quinazolines have revealed broad-spectrum activity against tested microorganisms, highlighting their potential as antimicrobial agents. This includes activity against both bacterial and fungal pathogens, suggesting a versatile application in combating various infectious diseases (Buha et al., 2012).

Antitubercular and Anti-inflammatory Properties

  • Studies on quinazolinone hybrids have demonstrated significant antitubercular activity, suggesting their potential in treating tuberculosis. The structural optimization of these compounds could lead to the development of new therapeutic agents against Mycobacterium tuberculosis (Pandit & Dodiya, 2012).
  • The exploration of quinazolinone derivatives for anti-inflammatory applications has also been documented. These compounds have shown promising results in inhibiting inflammatory processes, which could be beneficial in the treatment of various inflammatory disorders (Fahmy et al., 2012).

Antihypertensive and Antiviral Effects

  • Piperidine derivatives with a quinazoline ring system have been synthesized and evaluated for their potential antihypertensive effects. Certain compounds in this class have produced strong hypotension in animal models, indicating their potential use in managing hypertension (Takai et al., 1986).
  • The antiviral activity of quinazoline derivatives has also been investigated, with compounds showing efficacy against human rhinovirus by inhibiting viral protease. This suggests potential therapeutic applications in treating viral infections (Patick et al., 2005).

properties

IUPAC Name

3-[1-(1-methylpyrrole-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-21-10-5-9-17(21)19(25)22-11-4-6-14(12-22)23-13-20-16-8-3-2-7-15(16)18(23)24/h2-3,5,7-10,13-14H,4,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDISGKMCOLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

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